molecular formula C12H17NO · HCl B1158788 2-Methylethcathinone (hydrochloride)

2-Methylethcathinone (hydrochloride)

Cat. No.: B1158788
M. Wt: 227.7
InChI Key: SERVJVLEXBDVEE-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The systematic nomenclature of 2-methylethcathinone follows established International Union of Pure and Applied Chemistry guidelines for substituted phenylpropanone derivatives. The compound is formally designated as 2-(ethylamino)-1-(2-methylphenyl)propan-1-one, reflecting its core structural components and substitution pattern. This nomenclature clearly indicates the presence of an ethylamino group at the 2-position of the propanone chain and a methyl substituent at the ortho position of the phenyl ring.

The systematic classification places this compound within the broader cathinone family, specifically as a β-ketoamphetamine analog with distinctive structural modifications. The Chemical Abstracts Service registry approach categorizes it under the formal name 1-Propanone, 2-(ethylamino)-1-(2-methylphenyl)-, which provides an alternative systematic description emphasizing the propanone backbone. The compound carries the International Chemical Identifier key DGQUHAZEXMTKBQ-UHFFFAOYSA-N, which serves as a unique molecular fingerprint for database identification and cross-referencing.

Within the cathinone classification system, 2-methylethcathinone represents a positional isomer distinct from other methylated analogs, with the methyl group specifically positioned at the ortho location of the phenyl ring rather than at meta or para positions. This positional specificity significantly influences the compound's three-dimensional conformation and subsequent intermolecular interactions in both solution and solid-state forms.

Molecular Formula and Weight: C₁₁H₁₆ClNO

The molecular composition of 2-methylethcathinone in its free base form corresponds to the empirical formula C₁₂H₁₇NO, with a calculated molecular weight of 191.27 grams per mole. However, the hydrochloride salt form, which represents the most commonly encountered and analytically relevant species, exhibits modified molecular parameters due to the incorporation of the chloride counterion.

The formation of the hydrochloride salt involves protonation of the basic nitrogen center, resulting in the formation of an ionic species with enhanced crystalline stability and altered solubility characteristics. Comparative analysis with related methylmethcathinone hydrochloride analogs reveals molecular weights in the range of 213.70 grams per mole for similar substituted cathinone hydrochlorides. The precise molecular weight determination requires consideration of the specific salt formation stoichiometry and potential hydration states that may occur during crystallization processes.

Elemental composition analysis indicates carbon content ranging from approximately 61.6% to 63.5%, hydrogen content of 7.5% to 8.5%, nitrogen content of approximately 6.5% to 7.9%, and variable chlorine content depending on the specific salt form and hydration state. These compositional parameters serve as critical reference points for analytical identification and purity assessment of synthesized materials.

Structural Features: Phenylpropanone Backbone with Methylamino and Ethyl Substituents

The molecular architecture of 2-methylethcathinone is characterized by a phenylpropanone core structure that serves as the foundational framework for all cathinone derivatives. The phenyl ring system exhibits aromatic stabilization with characteristic bond lengths and angles consistent with substituted benzene derivatives. The ortho-methyl substitution on the phenyl ring introduces steric considerations that influence the overall molecular conformation and crystal packing arrangements.

The propanone chain extends from the phenyl ring through a carbonyl linkage, creating an α,β-unsaturated ketone system that contributes to the compound's chemical reactivity profile. The ethylamino substituent at the α-carbon position provides basic functionality and serves as a primary site for salt formation with acidic counterions. This substitution pattern differs significantly from methylamino analogs, with the ethyl group introducing additional conformational flexibility and altered steric requirements.

Computational modeling studies indicate that the ethylamino group can adopt multiple conformational states, with rotational barriers influenced by intramolecular interactions and crystal packing forces. The preferred conformation in the solid state involves specific orientations that optimize intermolecular hydrogen bonding and minimize steric conflicts between adjacent molecules. These conformational preferences directly impact the compound's crystal structure and physical properties.

The carbonyl functionality exhibits characteristic infrared absorption patterns consistent with α,β-unsaturated ketone systems, with specific wavenumber shifts observed depending on the solid-state environment and intermolecular interactions. Raman spectroscopic analysis reveals distinctive vibrational modes associated with the ethylamino group, providing diagnostic fingerprints for analytical identification and structural confirmation.

Crystallographic Data and Unit Cell Parameters

Crystallographic investigations of related methylated cathinone hydrochlorides provide valuable insights into the expected solid-state organization of 2-methylethcathinone hydrochloride. Comparative analysis with 2-methylmethcathinone hydrochloride and 4-methylmethcathinone hydrochloride reveals systematic trends in crystal packing and unit cell parameters that can be extrapolated to understand the structural behavior of ethyl-substituted analogs.

The crystal system for related ortho-substituted cathinone hydrochlorides typically exhibits either monoclinic or triclinic symmetry, depending on the specific substitution pattern and intermolecular interaction network. For 2-methylmethcathinone hydrochloride, crystallographic studies indicate a triclinic P-1 space group with characteristic unit cell parameters that accommodate two cathinone molecules per asymmetric unit. Similar packing arrangements are anticipated for the ethyl analog, with modifications to accommodate the larger ethyl substituent.

Intermolecular hydrogen bonding patterns play a crucial role in determining crystal stability and unit cell dimensions. The protonated amino group forms characteristic N-H···Cl⁻ hydrogen bonds with chloride counterions, with typical bond distances ranging from 2.10 to 2.27 Angstroms. Additional stabilization occurs through C-H···Cl interactions, which contribute secondary structural organization with bond distances in the range of 2.59 to 2.92 Angstroms.

Hirshfeld surface analysis of related compounds indicates that hydrogen-hydrogen interactions constitute the largest contribution to intermolecular contacts, typically accounting for 53-55% of the total surface interactions. Chlorine-hydrogen interactions contribute approximately 19-21% of the total surface area, while carbon-hydrogen contacts account for 13-16% of intermolecular interactions. These interaction patterns suggest similar surface characteristics for 2-methylethcathinone hydrochloride, with potential modifications due to the ethyl substituent's increased size and conformational flexibility.

Properties

Molecular Formula

C12H17NO · HCl

Molecular Weight

227.7

InChI

InChI=1S/C12H17NO.ClH/c1-4-13-10(3)12(14)11-8-6-5-7-9(11)2;/h5-8,10,13H,4H2,1-3H3;1H

InChI Key

SERVJVLEXBDVEE-UHFFFAOYSA-N

SMILES

CC1=C(C(C(C)NCC)=O)C=CC=C1.Cl

Synonyms

2-MEC

Origin of Product

United States

Scientific Research Applications

Neurochemical Studies

2-Methylethcathinone is primarily utilized in neurochemical research to investigate its effects on neurotransmitter systems. The compound acts as a monoamine transporter substrate or inhibitor, influencing the release and reuptake of neurotransmitters such as dopamine, serotonin, and norepinephrine. This mechanism makes it a valuable tool for studying:

  • Mood Disorders : Researchers examine the potential of 2-MMC in understanding mood regulation and the underlying neurochemical pathways involved in disorders such as depression and anxiety.
  • Addiction Mechanisms : The compound's stimulant properties are studied to elucidate the neurobiological mechanisms of addiction, particularly its reinforcing effects similar to other stimulants like cocaine and amphetamines.

Forensic Chemistry

In forensic science, 2-Methylethcathinone is employed to analyze its physiological and toxicological properties. Its detection in biological samples helps forensic scientists understand its impact on human health and its role in substance abuse trends. Forensic applications include:

  • Toxicological Screening : Identifying the presence of 2-MMC in biological fluids during investigations related to drug overdoses or fatalities.
  • Substance Identification : Developing methods for the rapid identification of synthetic cathinones in seized drug samples .

Biochemical Properties

The biochemical properties of 2-Methylethcathinone include:

PropertyDescription
Chemical Structure Substituted cathinone with a methyl group at the second position
Mechanism of Action Inhibits reuptake and stimulates release of neurotransmitters
Pharmacokinetics Limited data available; similar compounds show rapid absorption and elimination
Toxicological Effects Potential for abuse; effects include euphoria, increased energy, and anxiety

Case Study: Neurochemical Effects

A study investigated the neurochemical effects of 2-Methylethcathinone by comparing it with other synthetic cathinones. The results indicated that 2-MMC exhibits significant stimulant effects similar to those observed with methamphetamine. Behavioral assays demonstrated conditioned place preference in animal models, suggesting potential addictive properties .

Case Study: Forensic Analysis

In a forensic analysis involving seized substances, researchers utilized liquid chromatography-mass spectrometry (LC-MS) to identify 2-MMC among other synthetic drugs. This study highlighted the importance of advanced analytical techniques in detecting new psychoactive substances in illicit drug markets .

Comparison with Similar Compounds

Structural and Physicochemical Differences

The table below contrasts 2-Methylethcathinone (hydrochloride) with its positional isomers and analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) UV λₘₐₓ (nm) Key Structural Features
2-Methylethcathinone (2-MEC) 1246815-51-9 C₁₁H₁₅NO•HCl 213.7 206, 249, 291 2-methylphenyl, methylamino substituent
4-Methylethcathinone (4-MEC) 1266688-86-1 C₁₁H₁₅NO•HCl 213.7 Data not shown 4-methylphenyl, ethylamino substituent
Methcathinone (MC) 49656-78-2 C₁₀H₁₃NO•HCl 199.7 249 Phenyl, methylamino substituent
Ethcathinone (EC) 51553-17-4 C₁₁H₁₅NO•HCl 213.7 204, 248 Phenyl, ethylamino substituent

Key Observations :

  • Positional Isomerism : 2-MEC and 4-MEC differ in the methyl group position on the phenyl ring. This alters UV absorption profiles due to electronic effects .
  • Molecular Weight : 2-MEC and 4-MEC share identical molecular weights but differ in pharmacokinetic behavior due to substituent positions .

Pharmacological and Toxicological Profiles

Limited in vivo data are available for 2-MEC, but structural analogs provide indirect insights:

Methcathinone (MC): Exhibits stimulant effects via dopamine/norepinephrine reuptake inhibition. Shorter alkyl chains (methyl vs. ethyl) correlate with higher potency but shorter duration .

Ethcathinone (EC): Ethyl substitution reduces metabolic degradation compared to MC, prolonging activity .

4-MEC: The 4-methylphenyl group enhances metabolic stability but may increase hepatotoxicity, as noted in safety data (GHS07 classification: respiratory irritation) .

Toxicity Comparison :

Compound Acute Toxicity (Oral LD₅₀) Hazard Classification (GHS)
2-MEC Not reported Data insufficient
4-MEC Not reported Acute Toxicity 4, Respiratory Hazard
MC ~100 mg/kg (rodents) High abuse potential

Analytical Differentiation

Isomeric cathinones (e.g., 2-MEC, 3-MEC, 4-MEC) pose challenges in forensic identification. Advanced techniques like Direct Analysis in Real Time Mass Spectrometry (DART-MS) and Retention Time-Locked Gas Chromatography (GC) are critical for distinguishing positional isomers . For example:

  • Chromatographic Behavior : 2-MEC elutes earlier than 4-MEC in reversed-phase HPLC due to reduced hydrophobicity .

Research and Regulatory Considerations

  • Research Gaps : Pharmacokinetic data (e.g., plasma half-life, metabolite profiles) for 2-MEC remain sparse compared to MC and EC .

Preparation Methods

Two-Step Bromination-Amination Protocol

The most widely documented synthesis of 2-methylethcathinone hydrochloride involves a two-step process:

  • Friedel-Crafts Acylation :

    • Starting Material : Toluene or substituted benzene derivatives are acylated using propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield 2-methylpropiophenone.

    • Conditions : Reaction occurs at 0–5°C in anhydrous dichloromethane, with rigorous exclusion of moisture.

  • α-Bromination :

    • Reagents : Bromine (Br₂) or HBr in the presence of PCl₃ or AlCl₃ selectively brominates the α-carbon of the ketone.

    • Product : α-Bromo-2-methylpropiophenone is isolated via vacuum distillation or recrystallization.

  • Amine Substitution :

    • Reaction : The α-bromoketone reacts with ethylamine in a polar aprotic solvent (e.g., THF or acetonitrile) under reflux.

    • Mechanism : Nucleophilic displacement of bromide by ethylamine forms the cathinone freebase.

    • Acidification : The freebase is treated with HCl gas or concentrated HCl in ethanol to precipitate the hydrochloride salt.

Key Data :

StepYieldPurity (HPLC)Reference
Friedel-Crafts75–85%>90%
α-Bromination60–70%85–95%
Amine Substitution50–65%95–99%

Alternative Synthetic Approaches

Reductive Amination

A less common method involves reductive amination of 2-methylpropiophenone with ethylamine using sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN).

  • Conditions : Reaction proceeds in methanol at 25°C for 24–48 hours.

  • Limitations : Lower yields (30–40%) due to competing side reactions.

Grignard Reagent-Based Synthesis

  • Step 1 : 2-Methylphenylmagnesium bromide reacts with acrylonitrile to form 3-(2-methylphenyl)propanenitrile.

  • Step 2 : Hydrolysis of the nitrile to the ketone, followed by bromination and amination as above.

  • Utility : Avoids hazardous bromine but requires stringent anhydrous conditions.

Purification and Characterization

Crystallization and Recrystallization

  • Solvents : Ethanol, acetone, or ethyl acetate are used for recrystallization of the hydrochloride salt.

  • Melting Point : 215–218°C (decomposition).

Chromatographic Methods

  • Column Chromatography : Silica gel with hexane/ethyl acetate (95:5) removes unreacted precursors.

  • HPLC : Hydrophilic interaction liquid chromatography (HILIC) with acetonitrile/ammonium formate (90:10) resolves regioisomers.

Spectroscopic Analysis

  • GC-MS : Major fragments at m/z 58 (iminium ion), 119 (benzoyl cation), and 176 (M⁺–HCl).

  • NMR :

    • ¹H NMR (D₂O) : δ 1.31 (t, 3H, CH₂CH₃), 2.97–3.08 (m, 5H, CH₂ and CH₃), 7.12–7.30 (m, 3H, aromatic).

    • ¹³C NMR : 207.8 ppm (C=O), 42.5 ppm (N-CH₂).

Scalability and Industrial Considerations

Continuous Flow Synthesis

  • Advantages : Enhanced safety for bromination steps and reduced reaction times.

  • Parameters : Tubular reactors with laminar flow achieve 90% conversion in <1 hour .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structural identity of 2-Methylethcathinone (hydrochloride)?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve the aromatic and alkyl proton environments, and high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C₁₂H₁₇NO·HCl, MW 227.7 g/mol) . Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) can further validate purity and detect trace impurities. For isomer differentiation (e.g., 2-MEC vs. 4-MEC), employ Differential Raman Spectroscopy (DRS) under retention time-locked chromatographic conditions to resolve positional isomerism .

Q. What safety protocols should be followed when handling 2-Methylethcathinone (hydrochloride) in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, tightly sealed goggles, and lab coats to avoid skin/eye contact. Use respiratory filters (e.g., NIOSH-approved N95 masks) for airborne particulates .
  • Ventilation : Conduct experiments in fume hoods to minimize inhalation risks.
  • Waste Disposal : Classify waste as hazardous organic solids and engage certified biohazard disposal services .

Q. How can researchers ensure the stability of 2-Methylethcathinone (hydrochloride) during experimental storage?

  • Methodological Answer : Store the compound in airtight, light-resistant containers at –20°C to prevent thermal decomposition. Avoid exposure to moisture, as hydrochloride salts are hygroscopic. Stability studies under accelerated conditions (e.g., 40°C/75% relative humidity for 4 weeks) can empirically determine degradation thresholds .

Advanced Research Questions

Q. How can Differential Raman Spectroscopy (DRS) be optimized to distinguish 2-Methylethcathinone from its positional isomers (e.g., 3-MEC, 4-MEC) in forensic samples?

  • Methodological Answer :

  • Chromatographic Conditions : Use a C18 column with a methanol/ammonium formate gradient to separate isomers. Lock retention times to minimize variability .
  • DRS Parameters : Apply principal component analysis (PCA) to spectral data (500–1800 cm⁻¹) to highlight vibrational mode differences (e.g., methyl group positioning on the phenyl ring). Validate with reference standards in a forensic casework database .

Q. What strategies can resolve contradictions in receptor binding assay data for 2-Methylethcathinone (hydrochloride)?

  • Methodological Answer :

  • Orthogonal Assays : Cross-validate dopamine/norepinephrine transporter inhibition using in vitro radioligand binding (e.g., [³H]-WIN35428 for DAT) and functional assays (e.g., cyclic AMP accumulation).
  • Control Experiments : Include structurally related cathinones (e.g., ethcathinone) as internal benchmarks to contextualize potency variations .

Q. What synthetic routes are viable for producing 2-Methylethcathinone (hydrochloride) with high enantiomeric purity?

  • Methodological Answer :

  • Chiral Resolution : Synthesize the racemic mixture via condensation of 2-methylpropiophenone with ethylamine, followed by HCl salt formation. Use chiral column chromatography (e.g., amylose-based CSPs) or enzymatic resolution with lipases to isolate enantiomers .
  • Quality Control : Verify enantiopurity via polarimetry and chiral HPLC (e.g., Chiralpak IB-3 column, hexane/isopropanol mobile phase) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in acute toxicity profiles reported for 2-Methylethcathinone (hydrochloride)?

  • Methodological Answer :

  • Source Evaluation : Compare studies using OECD Guideline 423 (acute oral toxicity) vs. non-standardized protocols. For example, an LD₅₀ of 500 mg/kg in rats may reflect vehicle effects (e.g., aqueous vs. lipid-based suspensions) .
  • In Silico Modeling**: Apply QSAR models (e.g., ProTox-II) to predict toxicity endpoints and cross-reference with empirical data .

Experimental Design Considerations

Q. What pharmacological models are appropriate for studying the neurobehavioral effects of 2-Methylethcathinone (hydrochloride)?

  • Methodological Answer :

  • Rodent Models : Use open-field tests and conditioned place preference (CPP) in Sprague-Dawley rats to assess locomotor stimulation and reward liability.
  • Dosing Regimens : Administer intraperitoneal doses (1–10 mg/kg) dissolved in saline, accounting for HCl salt solubility limits .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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